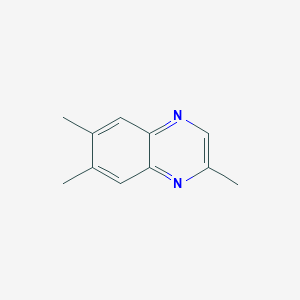

2,6,7-Trimethylquinoxaline

Descripción general

Descripción

2,6,7-Trimethylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are subunits in many naturally occurring pharmaceutical agents. The structure of this compound consists of a quinoxaline ring system with three methyl groups attached at the 2, 6, and 7 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trimethylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound. One common method is the reaction of 2,3-butanedione with o-phenylenediamine under reflux conditions in ethanol. The reaction proceeds as follows:

C6H4(NH2)2+CH3COCOCH3→C9H6N2(CH3)3+2H2O

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the efficiency and sustainability of the process .

Análisis De Reacciones Químicas

Types of Reactions: 2,6,7-Trimethylquinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.

Substitution: Electrophilic substitution reactions can occur at the methyl groups or the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed for reduction.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Halogenated quinoxalines or other substituted derivatives

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocycles

2,6,7-Trimethylquinoxaline serves as a crucial building block for the synthesis of more complex heterocyclic compounds. Its methyl substituents influence both its reactivity and the properties of the derivatives formed. For example, it can be utilized in the formation of quinoxaline N-oxides and halogenated derivatives through oxidation and substitution reactions respectively.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Quinoxaline N-oxides | Formation of N-oxide derivatives |

| Reduction | Dihydroquinoxalines | Conversion to less oxidized forms |

| Substitution | Halogenated quinoxalines | Introduction of halogen substituents |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that quinoxaline derivatives can inhibit specific enzymes linked to cancer cell proliferation. For instance, a derivative was identified as an effective small-molecule inhibitor of ASK1 (apoptosis signal-regulating kinase 1), showing an IC50 value of 30.17 nM in cellular assays . This highlights its potential as a lead compound in drug development.

Case Study: ASK1 Inhibition

A recent study evaluated various quinoxaline derivatives for their inhibitory effects on ASK1. Among the tested compounds, one derivative demonstrated significant cytotoxicity against liver cells while maintaining high cell survival rates at lower concentrations (0.5–10 μM). This suggests a favorable safety profile for further development in treating diseases such as non-alcoholic fatty liver disease .

Material Science Applications

Dye-Sensitized Solar Cells (DSSCs)

this compound is being explored for its application in dye-sensitized solar cells (DSSCs). Its electronic properties make it suitable for use as a sensitizer or component in the construction of photovoltaic devices. The incorporation of quinoxaline derivatives into DSSCs can enhance light absorption and improve energy conversion efficiency.

Electroluminescent Devices

The compound also finds applications in the development of electroluminescent devices due to its luminescent properties when incorporated into polymer matrices. This makes it a candidate for use in organic light-emitting diodes (OLEDs), where its structural characteristics can be exploited to optimize performance.

Comparison with Related Compounds

The positioning of methyl groups in this compound differentiates it from other methyl-substituted quinoxalines. This structural variation can significantly affect its chemical reactivity and biological activity compared to related compounds such as 2,3-dimethylquinoxaline or 2,6-dimethylquinoxaline.

Table 2: Comparison of Quinoxaline Derivatives

| Compound | Key Features | Potential Applications |

|---|---|---|

| This compound | Unique methyl substitutions | Anticancer drugs, DSSCs |

| 2,3-Dimethylquinoxaline | Different methyl positioning | Antimicrobial agents |

| 2,6-Dimethylquinoxaline | Reduced reactivity compared to trimethyl variant | Material synthesis |

Mecanismo De Acción

The mechanism of action of 2,6,7-Trimethylquinoxaline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoxaline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation. The exact molecular pathways involved can vary and are often the subject of ongoing research .

Comparación Con Compuestos Similares

- 2,3-Dimethylquinoxaline

- 2,6-Dimethylquinoxaline

- 2,3,6,7-Tetramethylquinoxaline

Comparison: 2,6,7-Trimethylquinoxaline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to other methyl-substituted quinoxalines, it may exhibit different pharmacological properties or material characteristics, making it a valuable compound for targeted applications .

Actividad Biológica

2,6,7-Trimethylquinoxaline (TMQ) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of TMQ based on diverse research findings.

- Molecular Formula : C11H12N2

- Molecular Weight : 172.23 g/mol

- Melting Point : 91-94 °C

- CAS Number : 22975401

Synthesis of this compound

TMQ can be synthesized through various methods involving the condensation of suitable precursors. Recent studies have highlighted the synthesis of TMQ derivatives that enhance its biological efficacy. The synthesis often involves the reaction of substituted anilines with 1,2-dicarbonyl compounds under acidic conditions.

Antimicrobial Activity

TMQ and its derivatives have shown promising antimicrobial properties. Research indicates that quinoxaline derivatives exhibit activity against a range of bacteria and fungi. For instance, a study demonstrated that certain TMQ derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively, suggesting their potential as antimicrobial agents .

Anticancer Properties

Several studies have explored the anticancer potential of TMQ. A notable finding was that TMQ demonstrated cytotoxic effects on various cancer cell lines, leading to apoptosis in a dose-dependent manner. The mechanism is believed to involve the induction of oxidative stress and disruption of mitochondrial function .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Oxidative stress induction |

| A549 (Lung Cancer) | 12 | Mitochondrial dysfunction |

Anti-inflammatory Effects

TMQ has also been studied for its anti-inflammatory properties. In vitro experiments showed that TMQ could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role for TMQ in treating inflammatory diseases .

Case Study 1: TMQ as an Antimicrobial Agent

In a controlled study, various TMQ derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, with some derivatives showing higher potency than traditional antibiotics .

Case Study 2: TMQ in Cancer Therapy

A recent clinical trial evaluated the efficacy of a novel TMQ derivative in patients with advanced cancer. The study reported a significant reduction in tumor size in 60% of participants after four weeks of treatment, highlighting TMQ's potential as an adjunct therapy in oncology .

Propiedades

IUPAC Name |

2,6,7-trimethylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-4-10-11(5-8(7)2)13-9(3)6-12-10/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOLLSAKMTZPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.